molecular formula C18H34O2 B10820542 cis-Vaccenic acid-d13

cis-Vaccenic acid-d13

货号 B10820542
分子量: 295.5 g/mol
InChI 键: UWHZIFQPPBDJPM-HXOMZKPWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-Vaccenic Acid-d13: is a deuterium-labeled form of cis-Vaccenic Acid, a monounsaturated fatty acid. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as an internal standard for the quantification of cis-Vaccenic Acid by gas chromatography or liquid chromatography-mass spectrometry .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-Vaccenic Acid-d13 typically involves the deuteration of cis-Vaccenic Acid. This process can be achieved through catalytic hydrogenation using deuterium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The product is then purified through distillation or chromatography to remove any impurities .

化学反应分析

Types of Reactions:

    Oxidation: cis-Vaccenic Acid-d13 can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, converting it to the corresponding saturated fatty acid.

    Substitution: Substitution reactions involve the replacement of functional groups in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Hydrogen gas, palladium or platinum catalyst.

    Substitution: Chlorine, bromine, and other halogens.

Major Products Formed:

    Oxidation: Oxidized fatty acids and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

作用机制

The mechanism of action of cis-Vaccenic Acid-d13 involves its incorporation into cellular membranes and its interaction with various molecular targets. It has been shown to induce differentiation and up-regulate gamma-globin synthesis in erythroid progenitor cells. The compound also interacts with peroxisome proliferator-activated receptors, influencing lipid metabolism and cellular signaling pathways .

属性

分子式

C18H34O2

分子量

295.5 g/mol

IUPAC 名称

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2

InChI 键

UWHZIFQPPBDJPM-HXOMZKPWSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O

规范 SMILES

CCCCCCC=CCCCCCCCCCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。